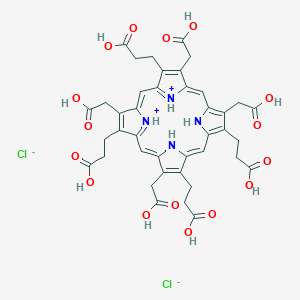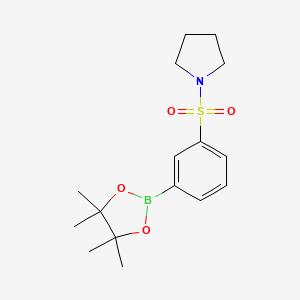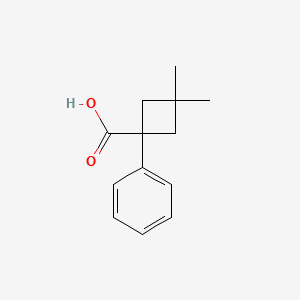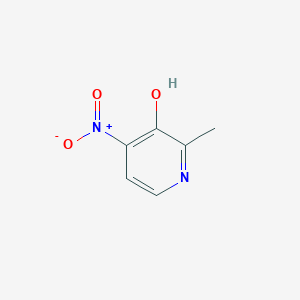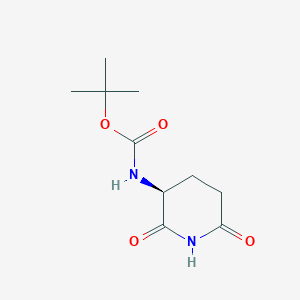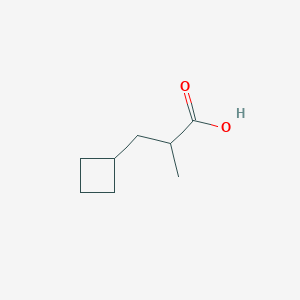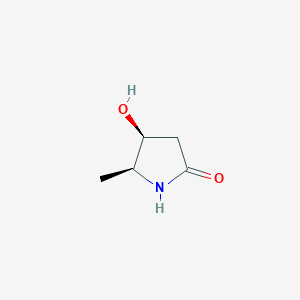
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
概要
説明
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and a methyl group attached to a pyrrolidinone ring. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
作用機序
Target of Action
Related compounds have been found to interact with enzymes such as6,7-dimethyl-8-ribityllumazine synthase .
Biochemical Pathways
Related compounds such as trans-4-hydroxy-l-proline are known to be catabolized via thetrans-4-hydroxy-l-proline oxidase and l-amino acid oxidase pathways in animals . These pathways involve the mitochondria, cytosol, and peroxisome .
Pharmacokinetics
A related compound, (4s,5s)-4-hydroxy-3,5-dimethoxy-cyclohex-2-enone (hde), was found to be rapidly absorbed into mouse plasma, reaching a maximum concentration at 30 min . The area under the plasma HDE concentration-time curves for the studied organs were as follows: spleen > liver > lung > kidney > muscle > thymus > heart > brain .
Result of Action
A related compound, hde, was found to inhibit the proliferation of hepg2 cells . Increasing HDE concentrations significantly increased apoptosis rate in a dose-dependent manner . HDE also inhibited tumour growth up to 69% .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of the corresponding diketone using selective reducing agents such as L-Selectride. This method provides high yields and diastereoselectivity under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that ensure high purity and yield. These methods may include the use of catalytic hydrogenation or enzymatic reduction processes, which are scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
科学的研究の応用
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It has potential therapeutic applications due to its biological activity and is studied for its role in drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
類似化合物との比較
Similar Compounds
Similar compounds to (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one include other chiral pyrrolidinone derivatives such as (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one and (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid .
Uniqueness
What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it particularly valuable in applications requiring high selectivity and specificity, such as in the synthesis of chiral drugs and in enzymatic studies.
特性
IUPAC Name |
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVDJNHLQMBTG-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


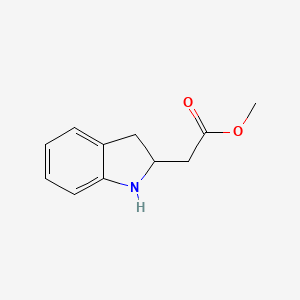
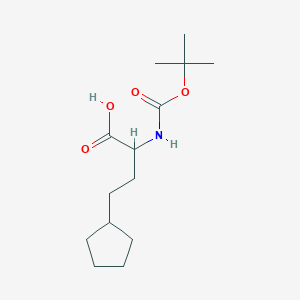
![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

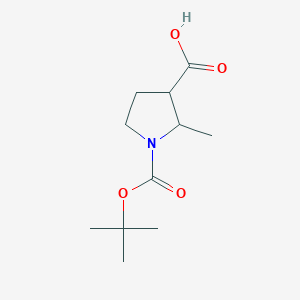
![trans-[Pt(PBu3)2Cl2]](/img/structure/B3104930.png)
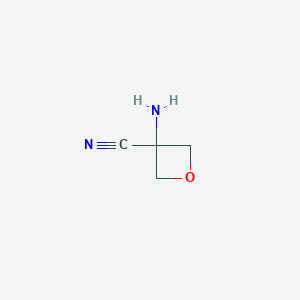
![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)
